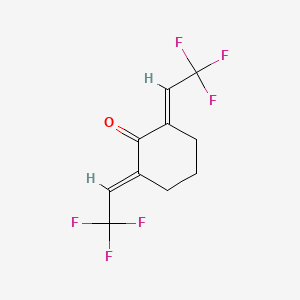

2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone

Description

Properties

IUPAC Name |

(2E,6E)-2,6-bis(2,2,2-trifluoroethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c11-9(12,13)4-6-2-1-3-7(8(6)17)5-10(14,15)16/h4-5H,1-3H2/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZNPQJCROKGCB-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(F)(F)F)C(=O)C(=CC(F)(F)F)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C(F)(F)F)/C(=O)/C(=C/C(F)(F)F)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Addition Methods

Radical-mediated reactions offer a direct route to functionalize cyclohexanone. A notable example involves the use of di-tert-butyl peroxide (DTBP) as a radical initiator to facilitate the addition of vinyl compounds to cyclohexanone. In a patented method, 2-(acetoxyethyl)cyclohexanone was synthesized via a one-step radical addition of vinyl acetate to cyclohexanone under inert conditions at 130–135°C . The reaction proceeds through a chain mechanism:

-

Chain initiation : DTBP decomposes to generate tert-butoxyl radicals.

-

Chain propagation : The radical abstracts a hydrogen atom from the α-position of cyclohexanone, forming a cyclohexanone radical.

-

Addition : The cyclohexanone radical reacts with vinyl acetate, leading to the desired product.

Adapting this method for 2,6-bis(2,2,2-trifluoroethylidene)cyclohexanone would require substituting vinyl acetate with a trifluoroethyl-containing vinyl reagent, such as vinyl trifluoroacetate. Key parameters include:

| Parameter | Value (from ) | Proposed Adjustment |

|---|---|---|

| Molar ratio (cyclohexanone:vinyl) | 6:1 | 1:2 (for bis-addition) |

| Initiator (DTBP) | 0.1 eq | 0.15–0.2 eq |

| Temperature | 130–135°C | 140–150°C |

| Reaction time | 6–6.5 hours | 8–10 hours |

The higher temperature and extended reaction time may compensate for the reduced reactivity of trifluoroethyl vinyl compounds. However, steric hindrance from the trifluoromethyl groups could favor mono-addition, necessitating excess vinyl reagent .

Enamine Alkylation Approaches

Enamine intermediates provide a pathway for selective alkylation. A historical synthesis of 2-(acetoxyethyl)cyclohexanone involved enamine formation between cyclohexanone and pyrrolidine, followed by alkylation with ethyl iodoacetate . This two-step process achieved a 65% yield but faced cost barriers due to expensive iodinated reagents.

For the trifluoroethylidene analog, the protocol could be modified as follows:

-

Enamine formation : Cyclohexanone reacts with a secondary amine (e.g., morpholine) to form an enamine.

-

Alkylation : The enamine undergoes nucleophilic attack by a trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate.

Critical factors include:

-

Base selection : Triethylamine or DBU to neutralize HX byproducts.

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize ionic intermediates.

-

Temperature : 0–25°C to minimize side reactions.

A hypothetical reaction scheme is:

This method’s feasibility depends on the electrophilicity of the trifluoroethylating agent and the stability of the enamine under reaction conditions .

Condensation with Trifluoroacetophenones

A two-step condensation strategy was reported for synthesizing 2-(2,2,2-trifluoro-1-aryl-ethylidene)cyclohexane-1,3-dione from 1,3-cyclohexanedione and trifluoroacetophenones . Although this targets a dione derivative, the methodology informs approaches for cyclohexanone:

-

Knoevenagel condensation : Cyclohexanone reacts with trifluoroacetophenone in the presence of a base (e.g., piperidine) to form a β-trifluoroethylidene intermediate.

-

Oxidation : The intermediate is oxidized to introduce a second trifluoroethylidene group.

Reaction conditions from include:

-

Molar ratio : 1:2 (cyclohexanone:trifluoroacetophenone)

-

Catalyst : 10 mol% L-proline

-

Solvent : Ethanol, reflux (78°C)

-

Time : 12–24 hours

Adapting this for 2,6-bis-substitution would require steric control to direct the second trifluoroethylidene group to the 6-position. Computational studies suggest that the pKa of the cyclohexanone (∼19) and the gas-phase basicity of the trifluoroacetophenone (−1,200 kJ/mol) critically influence reaction efficiency .

Comparative Analysis of Methods

Key Findings :

-

Radical methods are operationally simple but struggle with bis-selectivity.

-

Enamine alkylation offers precise control but requires expensive reagents.

-

Condensation routes are modular but need additional oxidation steps.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: The trifluoroethylidene groups can undergo substitution reactions, leading to the formation of new derivatives with modified properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of various fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.

Biology: Its unique structural properties make it a useful probe in studying biological systems, particularly in the context of enzyme interactions and metabolic pathways.

Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylidene groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved in its action may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzylidene or ethylidene groups significantly alter the compound's properties. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (CF₃, NO₂, Cl): Enhance stability and binding affinity in biological systems (e.g., C66's anticancer activity) .

- Electron-Donating Groups (OH, OCH₃) : Improve antioxidant capacity and induce solvatochromic/photochromic behavior due to intramolecular charge transfer .

- Halogen Substituents (Br, Cl) : Moderate bioactivity and enable pH-responsive photochromism .

Anticancer Activity

Antioxidant Properties

Biological Activity

2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone is a fluorinated compound notable for its unique structural properties and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features two trifluoroethylidene groups attached to a cyclohexanone backbone. The synthesis typically involves the reaction of cyclohexanone with trifluoroacetaldehyde in the presence of a base like sodium hydroxide. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Synthetic Route

- Starting Materials : Cyclohexanone, trifluoroacetaldehyde.

- Reagents : Sodium hydroxide (base).

- Conditions : Controlled temperature and solvent to enhance yield.

Biological Activity

Research indicates that 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone exhibits various biological activities that make it a candidate for further exploration in medicinal chemistry.

The mechanism involves interactions with specific molecular targets, particularly enzymes or receptors. The trifluoroethylidene groups enhance binding affinity and specificity, potentially leading to inhibition or activation of enzymatic activity.

Case Study 1: Enzyme Interaction

A study investigated the interaction of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone with specific enzymes. The results indicated that the compound could inhibit enzyme activity in metabolic pathways critical to cellular function. This suggests potential applications in drug development targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It demonstrated significant antibacterial activity compared to standard antibiotics. This positions it as a potential lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone | Two trifluoroethylidene groups | Antimicrobial, enzyme inhibition |

| 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl | One trifluoroethylidene group | Moderate enzyme inhibition |

| 2,6-Bis(2,2-difluoroethylidene)cyclohexanone | Two difluoroethylidene groups | Limited biological activity |

This table illustrates how 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone compares favorably regarding biological activity due to its unique structure.

Applications in Medicine and Industry

The compound's unique properties make it valuable in various fields:

Q & A

Q. What are the established synthetic routes for 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via aldol-like condensation between cyclohexanone and trifluoroethylidene precursors under acidic or basic catalysis. Optimization involves controlling reaction temperature (e.g., 0–40°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. For example, excess trifluoroethylidene reagent (1.2–1.5 equiv.) improves yield by driving the equilibrium toward product formation. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/19F NMR Spectroscopy : Critical for confirming the presence of trifluoroethylidene groups. Distinct proton environments (e.g., α-protons to carbonyl at δ 2.67–2.07 ppm) and fluorine coupling patterns (e.g., CF3 splitting) validate structural integrity .

- X-ray Crystallography : Resolves conformational details, such as the envelope conformation of the cyclohexanone ring and dihedral angles between substituents (e.g., 30° for chlorobenzylidene analogs). Weak C–H⋯O hydrogen bonds and Cl⋯O contacts (3.2 Å) are observable in crystal packing .

Advanced Research Questions

Q. How does the tautomeric equilibrium of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone influence its reactivity in catalytic or supramolecular applications?

The keto-enol tautomerism, influenced by solvent polarity and temperature, dictates reactivity. In polar aprotic solvents (e.g., DMSO), the enol form dominates, enhancing hydrogen-bonding capacity for supramolecular assembly. In non-polar solvents (e.g., CDCl3), the keto form prevails, favoring electrophilic reactivity. Monitoring via variable-temperature NMR (VT-NMR) quantifies equilibrium constants and guides application-specific solvent selection .

Q. What role do the trifluoroethylidene groups play in modulating electronic properties for applications in fluorinated material science?

The strong electron-withdrawing nature of -CF3 groups reduces electron density at the cyclohexanone core, increasing electrophilicity. This enhances stability in oxidative environments and enables participation in charge-transfer complexes. Computational studies (DFT) reveal lowered LUMO energies (-1.8 eV vs. non-fluorinated analogs), suggesting utility in electron-deficient systems .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) under varying experimental conditions?

Contradictions in splitting patterns often arise from dynamic processes (e.g., tautomerism or rotational barriers). Strategies include:

- Low-Temperature NMR : Suppresses conformational exchange, resolving split signals (e.g., -40°C in CD2Cl2).

- Solvent Screening : Polar solvents stabilize specific tautomers, simplifying spectra.

- 2D NMR (COSY, NOESY) : Correlates coupled protons and spatial proximities to confirm assignments .

Methodological Considerations

- Synthetic Challenges : Trace water can hydrolyze trifluoroethylidene groups; use anhydrous conditions and molecular sieves.

- Crystallization : Slow evaporation from EtOH/CH2Cl2 (1:3) yields single crystals suitable for X-ray analysis .

- Data Interpretation : Combine experimental data (NMR, XRD) with computational modeling to address steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.